5-Bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde
Description
5-Bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde is a brominated indole derivative with a cyclopropyl group at the 1-position and a methyl group at the 7-position. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
5-bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H12BrNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3 |
InChI Key |
KLDRKAHHBUBNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde typically involves the following steps:
Bromination: The starting indole compound is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Cyclopropanation: The brominated indole undergoes cyclopropanation at the 1-position using reagents like diazomethane or Simmons-Smith reagent.
Methylation: The cyclopropylindole is then methylated at the 7-position using methylating agents such as methyl iodide or dimethyl sulfate.
Formylation: Finally, the indole derivative is formylated at the 3-position using formylating agents like formic acid or Vilsmeier-Haack reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles like sodium azide or potassium iodide.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Heck reactions, can be used to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium iodide, DMF (dimethylformamide).
Coupling Reactions: Palladium catalysts, boronic acids, phosphine ligands.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Azidoindoles, iodinated indoles.
Coupling Reactions: Biaryl compounds, substituted indoles.
Scientific Research Applications
5-Bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde has various scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of complex organic molecules and natural products.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases, such as cancer and microbial infections.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. For example, it may inhibit specific enzymes involved in disease pathways or act as an agonist/antagonist for certain receptors.
Comparison with Similar Compounds
5-Bromo-1-cyclopropyl-7-methylindole-3-carbaldehyde is unique due to its specific structural features, such as the presence of the bromine atom and the cyclopropyl group. Similar compounds include:
5-Bromoindole-3-carbaldehyde: Lacks the cyclopropyl group.
1-Cyclopropylindole-3-carbaldehyde: Lacks the bromine atom.
7-Methylindole-3-carbaldehyde: Lacks both the bromine atom and the cyclopropyl group.
These structural differences can lead to variations in biological activity and chemical reactivity, making this compound a valuable compound in research and industry.
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